2,4-Diamino-5,5,5-trifluoropentanoic acid
CAS No.:
Cat. No.: VC17645899
Molecular Formula: C5H9F3N2O2
Molecular Weight: 186.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9F3N2O2 |
---|---|
Molecular Weight | 186.13 g/mol |
IUPAC Name | 2,4-diamino-5,5,5-trifluoropentanoic acid |
Standard InChI | InChI=1S/C5H9F3N2O2/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3H,1,9-10H2,(H,11,12) |
Standard InChI Key | GJBVYFRBJYKMTO-UHFFFAOYSA-N |
Canonical SMILES | C(C(C(=O)O)N)C(C(F)(F)F)N |
Introduction
Structural and Nomenclature Analysis
2,4-Diamino-5,5,5-trifluoropentanoic acid (IUPAC name: 2,4-diamino-5,5,5-trifluoropentanoic acid) belongs to the class of γ-amino acids, distinguished by its pentanoic acid backbone substituted with amino groups at positions 2 and 4 and a trifluoromethyl group at position 5. The molecular formula is C₅H₈F₃N₂O₂, with a molecular weight of 194.13 g/mol. The trifluoromethyl group introduces significant electronegativity and lipophilicity, which influence its conformational stability and interaction with biological targets .
The stereochemistry of this compound remains underexplored, but analogous fluorinated amino acids, such as (S)-2-amino-5,5,5-trifluoropentanoic acid, exhibit enantioselective bioactivity. For instance, the (S)-enantiomer of the related compound was critical in the development of avagacestat, a γ-secretase inhibitor for Alzheimer’s disease . This suggests that the stereochemical configuration of 2,4-diamino-5,5,5-trifluoropentanoic acid could similarly impact its pharmacological profile.
Synthesis Strategies
Dynamic Kinetic Resolution (DKR)
The most scalable approach for synthesizing enantiomerically pure fluorinated amino acids involves dynamic kinetic resolution (DKR). For example, (S)-2-amino-5,5,5-trifluoropentanoic acid was synthesized via DKR of its racemate using a nickel(II) complex with a chiral ligand, achieving 98.4% yield and 84.0% diastereomeric excess (de) on a 20 g scale . Adapting this method for 2,4-diamino-5,5,5-trifluoropentanoic acid would require:
-
Preparation of the racemic amino acid hydrochloride salt through hydrolysis of a trifluorinated precursor.
-
Resolution using a chiral ligand (e.g., (S)-4) and nickel(II) chloride under basic conditions in methanol.
-
Acidic disassembly of the diastereomeric nickel complex to isolate the enantiomerically pure product .
Key challenges include managing the reactivity of the C4 amino group during resolution and preventing side reactions. The alkylation approach, while viable for smaller scales (<1 g), is less practical due to byproduct formation and sensitivity to reaction conditions .
Alternative Routes
Alternative synthetic pathways include:
-
Strecker Synthesis: Condensation of a trifluoromethyl ketone with ammonium cyanide, followed by hydrolysis. This method is limited by the availability of suitable ketone precursors.
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis of ester derivatives, though this generates equal amounts of both enantiomers, complicating large-scale production .
Physicochemical Properties
The trifluoromethyl group profoundly impacts the compound’s properties:
The electron-withdrawing effect of the CF₃ group lowers the pKa of the α-amino group compared to non-fluorinated analogs, enhancing its reactivity in peptide coupling reactions . Nuclear magnetic resonance (NMR) data for related compounds show distinct signals for the trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and the α-proton (δ ~4.12 ppm in ¹H NMR) .
Applications in Medicinal Chemistry
Role in Drug Design
Fluorinated amino acids are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. For example, (S)-2-amino-5,5,5-trifluoropentanoic acid was integral to avagacestat’s ability to inhibit γ-secretase with high selectivity . Similarly, 2,4-diamino-5,5,5-trifluoropentanoic acid could enhance protease resistance and membrane permeability in peptide-based drugs.
Peptide Modification
Incorporating this amino acid into peptide chains introduces conformational constraints due to steric bulk and electronic effects. This is advantageous in designing:
-
Antimicrobial peptides: Enhanced stability against bacterial proteases.
-
Enzyme inhibitors: Improved binding affinity through fluorophilic interactions with hydrophobic enzyme pockets .
Analytical Characterization
Spectroscopic Methods
Chromatographic Analysis
Reverse-phase HPLC with a C18 column and UV detection at 210 nm effectively separates enantiomers, with retention times varying by solvent gradient .
Future Directions
-
Stereoselective Synthesis: Developing asymmetric catalytic methods to access both enantiomers.
-
Biological Studies: Evaluating cytotoxicity, metabolic stability, and target engagement.
-
Material Science: Exploring use in fluorinated polymers for biomedical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume